

An In-Depth Technical Guide to 2-Iodo-N-methylbenzamide

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Compound of Interest

Compound Name: 2-Iodo-N-methylbenzamide

Cat. No.: B3060623

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For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Versatile Synthetic Intermediate

In the landscape of modern medicinal chemistry and organic synthesis, the strategic importance of versatile building blocks cannot be overstated. **2-Iodo-N-methylbenzamide** (CAS No. 58084-22-3), a seemingly unassuming halogenated aromatic amide, represents a pivotal intermediate for the construction of complex molecular architectures. The presence of an ortho-iodo group on the benzamide scaffold provides a reactive handle for a multitude of powerful cross-coupling reactions, while the N-methylamide moiety influences solubility and conformational properties. This guide offers an in-depth exploration of its synthesis, characterization, and critical applications, providing researchers with the technical insights required to leverage this compound's full potential in drug discovery and materials science.

Section 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research. The key characteristics of **2-Iodo-N-methylbenzamide** are summarized below, providing a foundational dataset for experimental design.

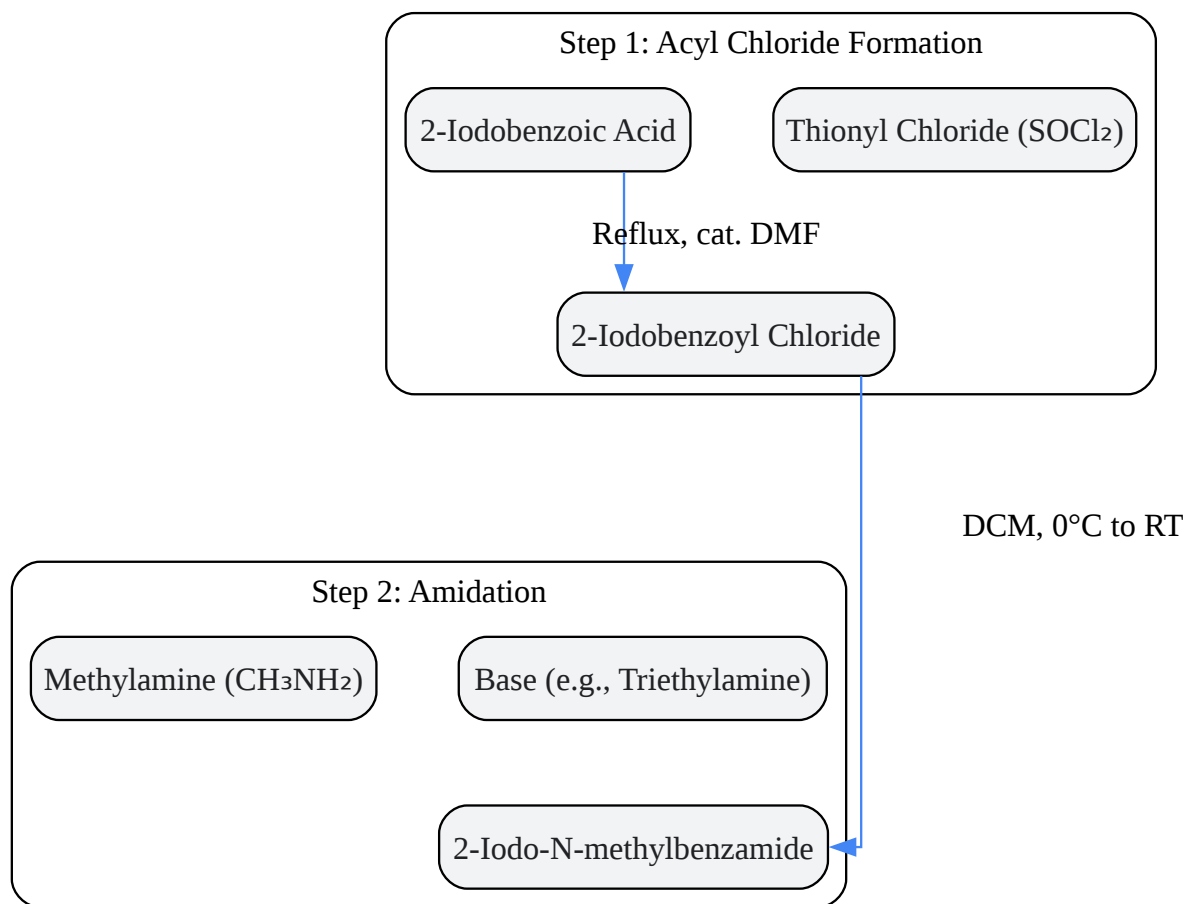
Property	Value	Reference(s)
CAS Number	58084-22-3	[1]
Molecular Formula	C ₈ H ₈ INO	[1]
Molecular Weight	261.06 g/mol	[1]
IUPAC Name	2-iodo-N-methylbenzamide	[1]
Synonyms	Benzamide, 2-iodo-N-methyl-	[1]
Calculated LogP	1.65	[2]
Topological Polar Surface Area (TPSA)	29.1 Å ²	[2]
Hydrogen Bond Donors	1	[2]
Hydrogen Bond Acceptors	1	[2]
Rotatable Bonds	1	[2]

Section 2: Synthesis and Characterization

The reliable synthesis and rigorous characterization of **2-iodo-N-methylbenzamide** are paramount for its use in subsequent applications. The most direct and common synthetic route proceeds via the amidation of 2-iodobenzoyl chloride with methylamine.

Synthetic Workflow

The synthesis is a two-step process starting from the commercially available 2-iodobenzoic acid. The first step involves the conversion of the carboxylic acid to the more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The second step is the nucleophilic acyl substitution, where the generated 2-iodobenzoyl chloride is reacted with methylamine to form the desired amide product.



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Caption: Synthetic workflow for **2-Iodo-N-methylbenzamide**.

Detailed Experimental Protocol

This protocol is based on established chemical principles for amide synthesis from acyl chlorides.^{[3][4]}

Materials:

- 2-Iodobenzoyl chloride (1.0 equiv.)
- Methylamine (solution in THF or water, or as hydrochloride salt) (1.5 equiv.)

- Triethylamine (or another suitable base if using methylamine hydrochloride) (2.0 equiv.)
- Anhydrous Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- **Reaction Setup:** To a round-bottom flask charged with a magnetic stir bar, add methylamine solution or a suspension of methylamine hydrochloride and triethylamine in anhydrous DCM.
- **Cooling:** Cool the flask to 0 °C in an ice bath.
- **Addition of Acyl Chloride:** Dissolve 2-iodobenzoyl chloride (1.0 equiv.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred methylamine mixture over 15-20 minutes, ensuring the internal temperature remains below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- **Extraction:** Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO_3 solution (2x), water (1x), and brine (1x).
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel to yield pure **2-Iodo-N-**

methylbenzamide.

Spectroscopic Validation

Confirmation of the structure and purity of the synthesized **2-Iodo-N-methylbenzamide** is achieved through standard spectroscopic methods.

- ¹H NMR: The proton NMR spectrum is expected to show a characteristic doublet for the N-methyl protons (around 2.9-3.1 ppm), a multiplet for the N-H proton (which may be broad), and a set of multiplets in the aromatic region (approx. 7.0-7.9 ppm) corresponding to the four protons on the disubstituted benzene ring.
- ¹³C NMR: The carbon NMR will display signals for the methyl carbon, the amide carbonyl carbon (typically downfield), and the six aromatic carbons (two of which are quaternary).
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong C=O (amide I) stretching band around 1640-1660 cm⁻¹ and an N-H stretching band around 3300-3350 cm⁻¹.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight (261.06 g/mol).

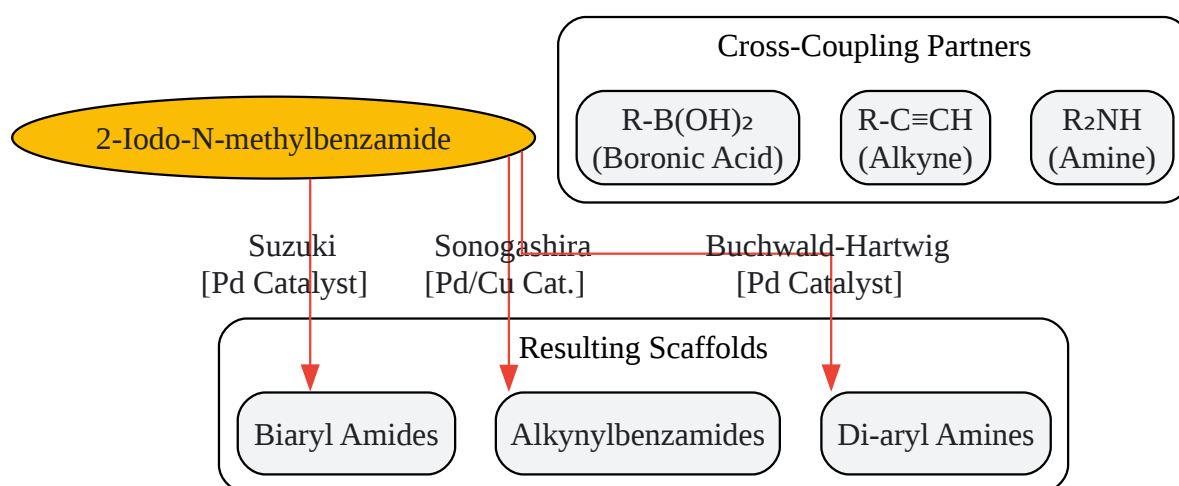
Section 3: Applications in Advanced Synthesis

The true value of **2-Iodo-N-methylbenzamide** lies in its utility as a versatile precursor, particularly in the field of transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, making it highly reactive in the oxidative addition step of catalytic cycles, which is often rate-limiting.^[5]

Palladium- and Copper-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of named reactions that are foundational to modern drug discovery.^[6] These reactions allow for the modular construction of complex molecules by forming new carbon-carbon and carbon-heteroatom bonds at the ortho-position of the benzamide.

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of biaryl compounds.
- Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds, leading to aryl alkynes.[7]
- Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, creating more complex aniline derivatives.
- Heck Coupling: Reaction with alkenes to form C-C bonds.
- Copper-Catalyzed Ullmann-type Reactions: Used for C-N, C-O, and C-S bond formation.



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Caption: Key cross-coupling reactions utilizing **2-Iodo-N-methylbenzamide**.

Precursor for Heterocycle Synthesis

The reactivity of **2-Iodo-N-methylbenzamide** makes it a key starting material for constructing heterocyclic systems. For instance, it has been used in palladium-catalyzed reactions followed by intramolecular cyclization to synthesize functionalized isoindolin-1-ones.[4][7] This strategy is highly valuable for generating scaffolds of pharmaceutical interest.

Role in Photochemical and Radical Reactions

Recent studies have demonstrated the utility of **2-Iodo-N-methylbenzamide** in photo-induced reactions. It can serve as a precursor to aryl radicals under visible light irradiation, which can then participate in multicomponent reactions to form complex products like unsymmetrical 1,2-diamines. It has also been employed in studies of intramolecular radical aromatic substitution.

Section 4: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to proper handling protocols is essential when working with **2-Iodo-N-methylbenzamide** and its precursors.

4.1. Hazard Identification

- Precursors: 2-Iodobenzoic acid can cause skin and serious eye irritation. Thionyl chloride and 2-iodobenzoyl chloride are highly corrosive and react violently with water.
- Product: **2-Iodo-N-methylbenzamide** may cause skin, eye, and respiratory irritation. Detailed toxicological properties have not been fully investigated.

4.2. Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear safety goggles with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: All manipulations, especially those involving thionyl chloride and 2-iodobenzoyl chloride, must be performed in a certified chemical fume hood.
- Inert Atmosphere: For moisture-sensitive reactions, such as the conversion to the acyl chloride and many cross-coupling reactions, use standard Schlenk line or glovebox techniques.
- First Aid:
 - Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

- Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
- Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

4.3. Storage

- Store **2-Iodo-N-methylbenzamide** in a tightly sealed container in a cool, dry, and well-ventilated area.
- Protect from light.

Conclusion

2-Iodo-N-methylbenzamide, CAS 58084-22-3, is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its high reactivity in crucial C-C and C-heteroatom bond-forming reactions provides a reliable and versatile platform for the synthesis of novel compounds. This guide has provided a comprehensive overview of its properties, a robust protocol for its synthesis, and an exploration of its diverse applications. By understanding and applying these principles, researchers can effectively integrate this valuable building block into their synthetic strategies to accelerate the discovery and development of next-generation molecules.

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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalysis and Sonochemistry: Science & Engineering Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Multicomponent synthesis of unsymmetrical 1,2-diamines via photo-induced carbonyl alkylative amination - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
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